molecular formula C11H9I3N2NaO4 B1670398 Diatrizoate sodium CAS No. 737-31-5

Diatrizoate sodium

Cat. No.: B1670398
CAS No.: 737-31-5
M. Wt: 636.90 g/mol
InChI Key: TZLFDYTXCSSIIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diatrizoate Sodium, also known as Sodium Diatrizoate, is primarily used as a radiopaque contrast agent in various diagnostic imaging methods . The primary target of this compound is the body’s tissues that are to be imaged . It works by blocking X-rays, allowing structures containing iodine to be delineated in contrast to those structures that are free of iodine .

Mode of Action

This compound contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . When administered, it localizes or builds up in certain areas of the body . The high level of iodine allows the X-rays to create a “picture” of the area . The areas of the body in which the radiopaque agent localizes will appear white on the X-ray film . This creates the needed distinction, or contrast, between one organ and other tissues .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution in the body following administration, which is determined by how the agent is given . It can be used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . The liver and small intestine provide the major alternate route of excretion for this compound .

Result of Action

The result of this compound’s action is the creation of contrast in X-ray images, which helps doctors see any special conditions that may exist in the organ or part of the body being imaged . It should be noted that high osmolal radiocontrast agents like this compound can be cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of administration (oral, intravenous, etc.) can affect its distribution and localization in the body . Furthermore, individual patient factors such as allergies, kidney function, and overall health status can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Diatrizoate sodium contains iodine, which blocks x-rays . This property allows it to be used as a contrast agent in various imaging techniques. The compound interacts with x-rays, not directly with enzymes, proteins, or other biomolecules. The nature of these interactions is physical, not biochemical .

Cellular Effects

High osmolal radiocontrast agents like this compound are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Molecular Mechanism

The mechanism of action of this compound is primarily physical, not molecular. It contains iodine, which has a high atomic number and is electron-dense, effectively scattering or stopping x-rays . This allows the x-rays to create a “picture” of the area where this compound is present .

Temporal Effects in Laboratory Settings

This compound is not metabolized but excreted unchanged in the urine . The liver and small intestine provide the major alternate route of excretion for this compound

Dosage Effects in Animal Models

It is known that this compound is used in veterinary radiology as a contrast agent .

Metabolic Pathways

This compound does not participate in metabolic pathways as it is not metabolized but excreted unchanged in the urine . It does not interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

This compound is sparingly absorbed from the intact gastrointestinal tract . Therefore, it can be used for gastrointestinal opacification and delineation after oral or rectal administration . It does not interact with transporters or binding proteins and does not accumulate in cells or tissues .

Subcellular Localization

This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization is determined by the route of administration and the type of imaging study being performed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diatrizoate sodium is synthesized through a multi-step process involving the iodination of 3,5-diaminobenzoic acid. The synthetic route typically includes the following steps :

    Iodination: 3,5-diaminobenzoic acid is reacted with iodine monochloride to form a triiodinated intermediate.

    Acylation: The triiodinated intermediate undergoes acylation with acetic anhydride to produce diatrizoic acid.

    Neutralization: Diatrizoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs solid-phase methods to enhance purity and yield. The process involves bonding 3,5-diaminobenzoic acid to a hydroxymethyl resin, followed by iodination and acylation reactions. The final product is obtained through desorption using trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

Diatrizoate sodium primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions include:

    Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield deiodinated derivatives of this compound.

Comparison with Similar Compounds

Diatrizoate sodium is part of a class of iodinated contrast agents, which also includes compounds such as iothalamate and iohexol . Compared to these similar compounds, this compound is known for its high osmolality and radiopacity, making it particularly effective for certain imaging applications . its high osmolality can also lead to increased risk of adverse reactions compared to lower-osmolality agents like iohexol .

List of Similar Compounds

    Iothalamate: Another iodinated contrast agent with similar applications but lower osmolality.

    Iohexol: A low-osmolality iodinated contrast agent used in various imaging procedures.

    Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.

This compound remains a widely used and effective contrast agent in medical imaging, with unique properties that make it suitable for specific diagnostic applications.

Properties

CAS No.

737-31-5

Molecular Formula

C11H9I3N2NaO4

Molecular Weight

636.90 g/mol

IUPAC Name

sodium;3,5-diacetamido-2,4,6-triiodobenzoate

InChI

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);

InChI Key

TZLFDYTXCSSIIO-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.[Na]

Appearance

Solid powder

Color/Form

Rhombic needles
White crystals

melting_point

261-262 °C (decomposes)

737-31-5

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Solubility in water at 20 °C: 60 g/10 mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diatrizoate sodium;  Hypaque;  MD-50;  MD 50;  MD50;  Triombrin;  Urovist Sodium; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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